molecular formula C5H12O2 B1206181 Pentane-2,3-diol CAS No. 42027-23-6

Pentane-2,3-diol

Cat. No.: B1206181
CAS No.: 42027-23-6
M. Wt: 104.15 g/mol
InChI Key: XLMFDCKSFJWJTP-UHFFFAOYSA-N
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Description

Pentane-2,3-diol: is an organic compound with the molecular formula C5H12O2 It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms2,3-pentanediol and is characterized by its colorless, viscous liquid form. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydration of Alkenes: One common method for preparing pentane-2,3-diol involves the hydration of alkenes. For example, the hydration of 2-pentene can be achieved using catalytic amounts of sulfuric acid or other acid catalysts to yield this compound.

    Reduction of Ketones: Another method involves the reduction of 2,3-pentanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone groups into hydroxyl groups, forming this compound.

Industrial Production Methods:

    Hydration of Alkenes: Industrially, the hydration of alkenes is often carried out using high-pressure and high-temperature conditions in the presence of acid catalysts. This method is efficient for large-scale production.

    Catalytic Hydrogenation: Another industrial method involves the catalytic hydrogenation of 2,3-pentanedione using hydrogen gas and a metal catalyst such as palladium or platinum. This process is conducted under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentane-2,3-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form alkanes or other reduced products using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can replace hydroxyl groups with chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 2,3-pentanedione or pentanoic acid.

    Reduction: Pentane.

    Substitution: 2,3-dichloropentane.

Scientific Research Applications

Chemistry: Pentane-2,3-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.

Biology: In biological research, this compound is used as a solvent and stabilizer for enzymes and other biological molecules. It helps maintain the stability and activity of these molecules during experiments.

Medicine: this compound has applications in the pharmaceutical industry as an excipient in drug formulations. It is used to enhance the solubility and bioavailability of active pharmaceutical ingredients.

Industry: In industrial applications, this compound is used as a solvent, plasticizer, and intermediate in the production of various chemicals and materials. It is also used in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of pentane-2,3-diol involves its interaction with various molecular targets and pathways. As a diol, it can form hydrogen bonds with other molecules, influencing their solubility and stability. In biological systems, this compound can interact with enzymes and proteins, affecting their structure and function. Its ability to form hydrogen bonds also plays a role in its use as a solvent and stabilizer in various applications.

Comparison with Similar Compounds

    Ethylene glycol (1,2-ethanediol): A diol with two hydroxyl groups on adjacent carbon atoms. It is commonly used as an antifreeze and coolant.

    Propylene glycol (1,2-propanediol): Another diol with two hydroxyl groups on adjacent carbon atoms. It is used in food, pharmaceuticals, and cosmetics.

    Butane-2,3-diol: A diol with a similar structure to pentane-2,3-diol but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its longer carbon chain compared to ethylene glycol and propylene glycol results in different solubility and boiling point characteristics. Additionally, the position of the hydroxyl groups in this compound allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

pentane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMFDCKSFJWJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871390
Record name Pentane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42027-23-6
Record name 2,3-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42027-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pentanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane-2,3-diol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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